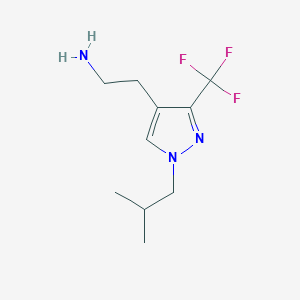
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound with the molecular formula C10H16F3N3. This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group and a trifluoromethyl group, as well as an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a trifluoromethyl group.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where the pyrazole ring is reacted with an appropriate ethanamine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine: A closely related compound with a similar structure but different substitution pattern on the pyrazole ring.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethanamine side chain but shares the pyrazole core structure.
Uniqueness
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both an isobutyl group and a trifluoromethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H16F3N3 |
|---|---|
Peso molecular |
235.25 g/mol |
Nombre IUPAC |
2-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C10H16F3N3/c1-7(2)5-16-6-8(3-4-14)9(15-16)10(11,12)13/h6-7H,3-5,14H2,1-2H3 |
Clave InChI |
SNHRDIDYWIOABR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


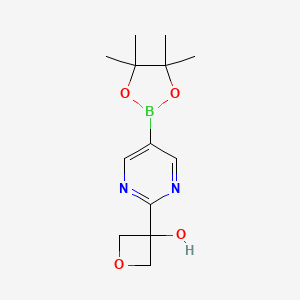

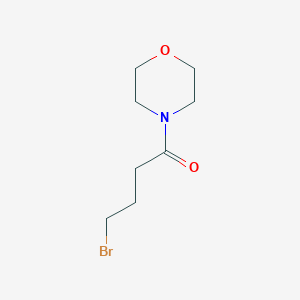
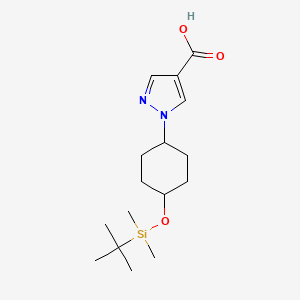
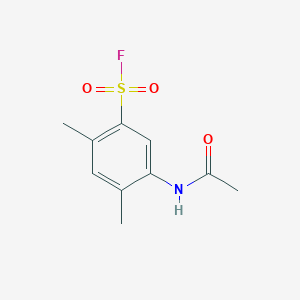
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)
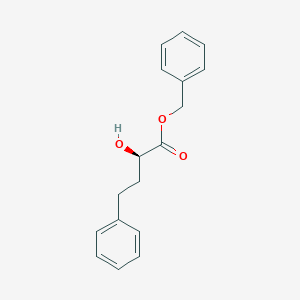
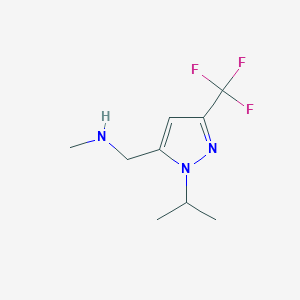
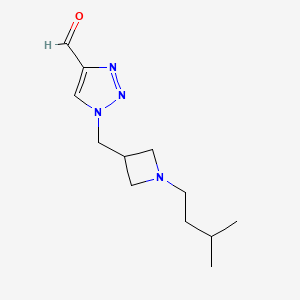
![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
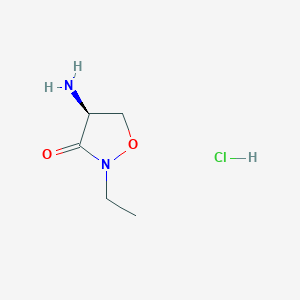
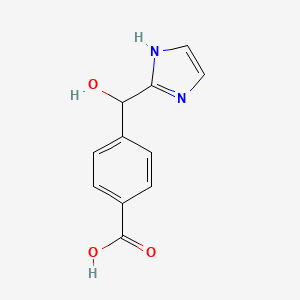
![(R)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13346501.png)
